Catalposide

Overview

Description

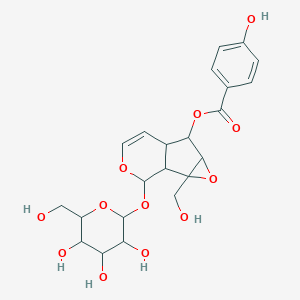

Catalposide is an iridoid glycoside found in various species of the genus Veronica, including Catalpa ovata and Pseudolysimachion lingifolium. This compound is known for its diverse biological activities, including anti-inflammatory, antinociceptive, antioxidant, hepatoprotective, and cytostatic properties .

Mechanism of Action

Target of Action

Catalposide, an active component of Veronica species such as Catalpa ovata and Pseudolysimachion lingifolium , primarily targets TNF-α, IL-1β, and IL-6 . These are pro-inflammatory cytokines that play a crucial role in the body’s immune response. This compound also targets NF-κB (p65) , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

This compound exhibits its anti-inflammatory effects by inhibiting the production of TNF-α, IL-1β, and IL-6, as well as the activation of NF-κB in lipopolysaccharide-activated RAW 264.7 macrophages . This suggests that this compound interacts with these targets to suppress their activity, thereby reducing inflammation.

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized to this compound sulfate (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), and this compound glucuronide (M4) by human hepatocytes, liver S9 fractions, and intestinal microsomes . The formation of M1 from this compound is catalyzed by sulfotransferases (SULTs) 1C4, SULT1A11, SULT1A12, and SULT1E1 . This compound glucuronidation to M4 is catalyzed by gastrointestine-specific UDP-glucuronosyltransferases (UGTs) 1A8 and UGT1A10 . Hydrolysis of this compound to M2 is catalyzed by carboxylesterases (CESs) 1 and 2, and M2 is further metabolized to M3 by UGT1A6 and UGT1A9 enzymes .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism to various metabolites by different enzymes in the liver and intestines . The metabolites M1, M2, M3, and M4 are formed through the action of SULTs, UGTs, and CESs . Genetic polymorphisms of these enzymes may cause inter-individual variability in terms of this compound pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action include anti-inflammatory, antinociceptive, antioxidant, hepatoprotective, and cytostatic activities . By inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB, this compound can reduce inflammation and protect cells from damage .

Action Environment

This suggests that the tissue-specific environment could influence the action, efficacy, and stability of this compound. Additionally, genetic polymorphisms of the enzymes responsible for this compound metabolism may cause inter-individual variability in terms of this compound pharmacokinetics , indicating that genetic factors can also influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Catalposide interacts with various enzymes, proteins, and other biomolecules. It is metabolized to this compound sulfate (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), and this compound glucuronide (M4) by human hepatocytes, liver S9 fractions, and intestinal microsomes . The formation of M1 from this compound is catalyzed by sulfotransferases (SULTs) 1C4, SULT1A11, SULT1A12, and SULT1E1 .

Cellular Effects

This compound exhibits anti-inflammatory, antinociceptive, antioxidant, hepatoprotective, and cytostatic activities . It attenuates the expression of tumor necrosis factor-α (TNF-α)-induced proinflammatory genes including interleukin-8 (IL-8) in human intestinal epithelial HT-29 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It significantly attenuates TNF-α-mediated p38 and extracellular signal-regulated kinase (ERK) phosphorylation . Furthermore, it reduces NF-κB-mediated transcriptional activation as well as Iκ-Bα degradation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to this compound sulfate (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), and this compound glucuronide (M4) by human hepatocytes, liver S9 fractions, and intestinal microsomes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The uptake of this compound is significantly greater in HEK293 cells overexpressing OAT3, OATP1B1, and OATP1B3 transporters .

Subcellular Localization

The subcellular localization of this compound is yet to be fully determined. It is known that this compound is localized to the peroxisome and the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Catalposide can be isolated from natural sources such as the leaves and stems of Catalpa ovata. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes drying the plant parts, grinding them into a fine powder, and then using solvent extraction methods to isolate this compound. The crude extract is further purified using high-speed countercurrent chromatography .

Chemical Reactions Analysis

Types of Reactions: Catalposide undergoes various chemical reactions, including hydrolysis, glucuronidation, and sulfation. These reactions are catalyzed by enzymes such as carboxylesterases, UDP-glucuronosyltransferases, and sulfotransferases .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by carboxylesterases, resulting in the formation of 4-hydroxybenzoic acid.

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases, leading to the formation of this compound glucuronide.

Sulfation: Catalyzed by sulfotransferases, resulting in the formation of this compound sulfate.

Major Products:

- This compound sulfate

- 4-Hydroxybenzoic acid

- 4-Hydroxybenzoic acid glucuronide

- This compound glucuronide

Scientific Research Applications

Chemistry: Used as a model compound to study iridoid glycosides and their chemical properties.

Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.

Medicine: Explored for its therapeutic potential in treating inflammatory diseases, pain, liver disorders, and cancer.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Catalposide is unique among iridoid glycosides due to its diverse biological activities and specific molecular targets. Similar compounds include:

Verproside: Another iridoid glycoside with antioxidant and anti-inflammatory properties.

This compound stands out due to its combined anti-inflammatory, antioxidant, hepatoprotective, and cytostatic effects, making it a versatile compound for various scientific and medical applications.

Biological Activity

Catalposide, an iridoid glycoside derived from the Catalpa ovata plant, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, focusing on anti-inflammatory, antioxidant, cytostatic, and hepatoprotective effects, supported by research findings and case studies.

Chemical Structure and Metabolism

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It undergoes metabolic transformations in the human body, yielding several metabolites, including this compound sulfate and 4-hydroxybenzoic acid. These metabolites are produced through enzymatic processes involving sulfotransferases and UDP-glucuronosyltransferases, which can influence the pharmacokinetics of this compound in different individuals .

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The compound suppresses the expression of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), crucial mediators in inflammatory responses .

- Case Study : In a study involving human intestinal epithelial cells, this compound reduced TNF-alpha-induced pro-inflammatory gene expression, including interleukin-8 (IL-8), demonstrating its potential in treating mucosal inflammation .

2. Antioxidant Activity

This compound's antioxidant capabilities have been explored in various studies. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is essential for preventing cellular damage associated with chronic diseases .

3. Cytostatic Properties

The cytostatic effects of this compound have been investigated in cancer research. It has demonstrated the ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Research Findings : Studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival .

4. Hepatoprotective Effects

This compound has been identified as a natural agonist of peroxisome proliferator-activated receptor-alpha (PPARα), which plays a vital role in lipid metabolism and liver health. It reduces triglyceride levels in hepatocytes and enhances fatty acid uptake, suggesting its potential use in managing hyperlipidemia and hepatic steatosis .

Summary of Biological Activities

Properties

CAS No. |

6736-85-2 |

|---|---|

Molecular Formula |

C22H26O12 |

Molecular Weight |

482.4 g/mol |

IUPAC Name |

[2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate |

InChI |

InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11?,12-,13?,14-,15+,16-,17?,18?,20?,21+,22?/m1/s1 |

InChI Key |

UXSACQOOWZMGSE-HPLKYFPUSA-N |

Isomeric SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |

Key on ui other cas no. |

6736-85-2 |

Synonyms |

Catalpin; (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-b-D-glucopyranoside; Hydroxybenzoyl catalpol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Catalposide has been shown to attenuate the induction of proinflammatory gene expression in intestinal epithelial cells. Specifically, it downregulates tumor necrosis factor-alpha (TNF-α)-induced interleukin-8 (IL-8) mRNA accumulation and secretion. This effect is mediated in part by suppressing TNF-α-mediated phosphorylation of p38 and extracellular signal-regulated kinase (ERK). Additionally, this compound reduces NF-κB-mediated transcriptional activation and inhibits IκBα degradation.

ANone: [, ] this compound demonstrates a protective effect against hydrogen peroxide-induced cell death in Neuro 2A cells. This protection is attributed to its ability to induce HO-1 protein expression and HO activity. The cytoprotective effect is diminished by zinc protoporphyrin IX, a known HO inhibitor. Further evidence suggests that carbon monoxide, a byproduct of HO activity, is involved in this cytoprotective mechanism.

ANone: this compound has a molecular formula of C22H26O11 and a molecular weight of 462.43 g/mol.

ANone: [, , , , , ] Structural characterization of this compound commonly employs techniques like UV spectroscopy, IR spectroscopy, mass spectrometry (including ESI-MS and HREI-MS), and nuclear magnetic resonance (NMR) spectroscopy. This includes 1H-NMR, 13C-NMR, HMQC, and HMBC. These methods help in determining the structure, identifying functional groups, and confirming the purity of the isolated compound.

ANone: [] this compound exhibits remarkable stability across a wide range of pH values. Studies indicate it remains stable for up to 24 hours at 37°C in solutions with pH levels ranging from 2 to 13.

ANone: Based on the provided research, this compound itself is not reported to possess inherent catalytic properties. Its significance lies primarily in its biological activities, particularly as an anti-inflammatory and cytoprotective agent.

ANone: The provided research does not delve into the computational chemistry or modeling aspects of this compound.

ANone: [, , ] Research suggests that iridoid glycosides, the class to which this compound belongs, exhibit a biphasic effect on cancer cells, being both cytostatic and cytotoxic. The specific activity, whether cytostatic or cytotoxic, depends on the specific structural features of the iridoid glycoside and the type of cancer cell being studied. For instance, while verminoside (a structurally related iridoid glycoside) exhibits cytotoxic activity, this compound demonstrates primarily cytostatic activity. This highlights the importance of structural variations within the iridoid glycoside family in determining their biological effects.

ANone: [] While the research provided does not detail specific formulation challenges, it indicates that iridoid glycosides, including this compound, can exhibit both cytostatic and cytotoxic effects. This suggests that careful consideration would be needed during formulation to ensure the desired biological activity is achieved while minimizing potential off-target effects.

ANone: The provided research predominantly focuses on the biological activity and chemical characterization of this compound. Information related to SHE (Safety, Health, and Environment) regulations is not included.

ANone: [] In vitro studies using human hepatocytes, liver S9 fractions, and intestinal microsomes have identified four primary metabolites of this compound: this compound sulfate (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), and this compound glucuronide (M4). Various enzymes, including sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs), and carboxylesterases (CESs), play crucial roles in catalyzing these metabolic transformations.

ANone: [, ] Organic anion transporter 3 (OAT3), organic anion transporting polypeptide 1B1 (OATP1B1), and OATP1B3 play significant roles in the transport of this compound. This is evidenced by significantly higher uptake of this compound in HEK293 cells overexpressing these transporters compared to control cells. The use of specific inhibitors for these transporters, such as probenecid, furosemide, cimetidine, cyclosporin A, gemfibrozil, and rifampin, can effectively reduce the uptake of this compound to baseline levels.

ANone: [] Following intravenous administration of this compound (10 mg/kg) to rats, a liquid chromatography-mass spectrometry method was employed to study its pharmacokinetic profile. The method involved deproteinization of plasma samples followed by analysis using an XTerra C18 column with a methanol-acetonitrile-ammonium formate mobile phase.

ANone: [, ] this compound effectively inhibits the production of inflammatory cytokines TNF-α, IL-1β, and IL-6 in LPS-activated RAW 264.7 macrophages. Furthermore, it suppresses NF-κB activation and reduces the nuclear translocation of the p65 subunit of NF-κB.

ANone: [] Yes, flow cytometric analyses reveal that this compound can suppress the binding of FITC-conjugated LPS to CD14, a surface receptor involved in LPS recognition, on macrophages. This inhibition of LPS binding likely contributes to the observed anti-inflammatory effects of this compound.

ANone: [] In a mouse model of trinitrobenzene sulfonic acid (TNBS)-induced colitis, which mimics inflammatory bowel disease, intrarectal administration of this compound significantly reduces disease severity. This is evidenced by reduced weight loss, decreased colonic damage and mucosal ulceration, and suppressed expression of pro-inflammatory cytokines like TNF-α and IL-1β.

ANone: [] Yes, in the TNBS-induced colitis model, this compound suppresses the expression of intercellular adhesion molecule-1 (ICAM-1), which plays a role in leukocyte recruitment and inflammation. This suggests that this compound might ameliorate intestinal inflammation partly by reducing leukocyte infiltration into the inflamed tissue.

ANone: The research provided does not explore the development of resistance or cross-resistance to this compound.

ANone: The provided research focuses primarily on the therapeutic potential of this compound. While it highlights the compound's anti-inflammatory and cytoprotective properties, it does not provide detailed information on potential toxicity or long-term safety profiles.

ANone: While the provided research does not delve into specific drug delivery and targeting strategies for this compound, the study on trinitrobenzene sulfonic acid-induced colitis in mice demonstrates the efficacy of intrarectal administration. This suggests that targeted delivery approaches could potentially enhance the therapeutic benefits of this compound in treating localized inflammatory conditions.

ANone: The provided research does not specifically focus on biomarkers or diagnostics related to this compound's mechanism of action or therapeutic efficacy.

ANone: [] Liquid chromatography-mass spectrometry (LC-MS) has been successfully used to quantify this compound levels in rat plasma. This method demonstrates high sensitivity and selectivity, making it suitable for pharmacokinetic studies.

ANone: [, ] High-performance liquid chromatography (HPLC) coupled with a photodiode array detector is commonly used for separating and identifying this compound and other related compounds in plant extracts. This technique is particularly useful for analyzing complex mixtures and assessing the purity of isolated compounds.

ANone: [, , , , ] Isolating this compound from plant materials often involves a combination of techniques, including: * Extraction: Initial extraction is often performed using solvents like methanol or ethanol. * Chromatographic Separation: Techniques such as silica gel column chromatography, Sephadex LH-20 chromatography, and high-speed countercurrent chromatography (HSCCC) are employed to separate this compound from other plant constituents based on polarity and other physicochemical properties.

ANone: The available research primarily focuses on the pharmaceutical and chemical properties of this compound. It does not offer insights into its environmental impact or degradation pathways.

ANone: The provided research papers do not provide specific details regarding the dissolution rate or solubility profile of this compound in various media.

ANone: The research primarily emphasizes the chemical characterization and biological evaluation of this compound. It does not delve into specific quality control and assurance measures employed during the development and manufacturing processes.

ANone: The available research focuses mainly on the pharmacological aspects and chemical characterization of this compound. It does not provide information regarding its immunogenicity, interactions with drug transporters or metabolizing enzymes, biocompatibility, or biodegradability.

ANone: The provided research does not offer a comparative analysis of this compound with alternative compounds or substitute therapies.

ANone: The provided research primarily focuses on the biological and chemical properties of this compound and does not contain information related to its recycling or waste management.

ANone: The research highlights the use of various standard laboratory techniques and equipment for studying this compound, including cell culture, in vivo animal models, various chromatography methods (HPLC, HSCCC), and spectroscopic analyses (NMR, MS). These represent common tools and resources used in natural product chemistry and pharmacology research.

ANone: [, , ] this compound research has a long history, rooted in the traditional medicinal uses of plants like Catalpa ovata. Early investigations focused on isolating and characterizing this compound from these plants. Later, research efforts have increasingly focused on elucidating its pharmacological properties, particularly its anti-inflammatory and cytoprotective effects. This progression reflects a broader trend in natural product research, moving from traditional knowledge to modern drug discovery.

ANone: [, , , ] this compound research exemplifies cross-disciplinary collaboration, bridging fields like: * Ethnopharmacology and Natural Product Chemistry: Research often starts with traditional knowledge of medicinal plants containing this compound, leading to its isolation and chemical characterization. * Pharmacology and Cell Biology: Understanding this compound's mechanisms of action involves studying its effects on various cell types and signaling pathways, like those involved in inflammation and oxidative stress. * Pharmacokinetics and Drug Metabolism: Determining how this compound is absorbed, distributed, metabolized, and eliminated (ADME) requires collaboration between analytical chemists and pharmacologists.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.